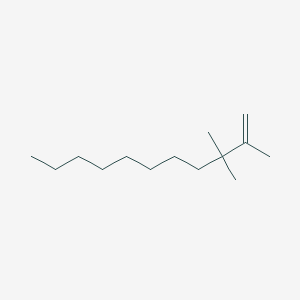
2,3,3-Trimethylundec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trimethylundec-1-ene is an organic compound with the molecular formula C14H28. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is known for its unique structure, which includes three methyl groups attached to the second and third carbon atoms of the undecene chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethylundec-1-ene can be achieved through various methods. One common approach involves the alkylation of 2,3,3-trimethylbutene with a suitable alkyl halide under the presence of a strong base. The reaction typically requires an inert atmosphere and is conducted at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes. Catalysts such as palladium or nickel can be employed to facilitate the alkylation reaction, improving yield and efficiency. The process is optimized to minimize by-products and maximize the purity of the final compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3-Trimethylundec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Hydrogenation of the double bond results in the formation of 2,3,3-trimethylundecane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is typically used for hydrogenation.
Substitution: Halogenation can be achieved using reagents such as chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,3,3-trimethylundecanol or 2,3,3-trimethylundecanone.
Reduction: Formation of 2,3,3-trimethylundecane.
Substitution: Formation of halogenated derivatives such as 2,3,3-trimethylundecyl chloride or bromide.
Aplicaciones Científicas De Investigación
2,3,3-Trimethylundec-1-ene has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2,3,3-Trimethylundec-1-ene depends on the specific reactions it undergoes. In oxidation reactions, the compound interacts with oxidizing agents to form alcohols or ketones. In reduction reactions, the double bond is hydrogenated to form the corresponding alkane. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
2,3,3-Trimethylundec-1-ene can be compared with other similar alkenes, such as:
2,3,3-Trimethylbut-1-ene: A shorter chain alkene with similar structural features.
2,3,3-Trimethylpent-1-ene: Another alkene with a slightly longer chain.
2,3,3-Trimethylhex-1-ene: An alkene with an even longer chain.
The uniqueness of this compound lies in its specific chain length and the presence of three methyl groups, which influence its chemical reactivity and physical properties.
Propiedades
Número CAS |
502760-19-2 |
|---|---|
Fórmula molecular |
C14H28 |
Peso molecular |
196.37 g/mol |
Nombre IUPAC |
2,3,3-trimethylundec-1-ene |
InChI |
InChI=1S/C14H28/c1-6-7-8-9-10-11-12-14(4,5)13(2)3/h2,6-12H2,1,3-5H3 |
Clave InChI |
HIEWSKDVHOBWFH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)(C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
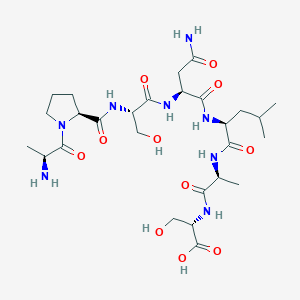
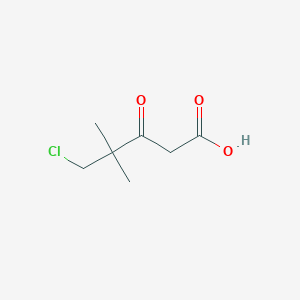

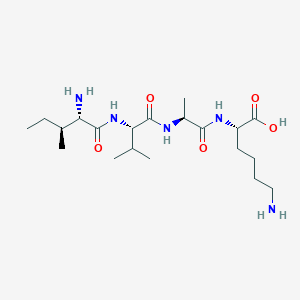
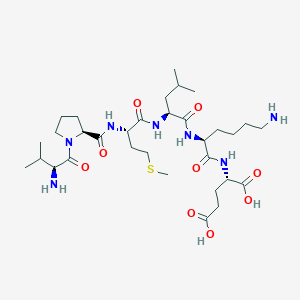
![1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-](/img/structure/B14226456.png)
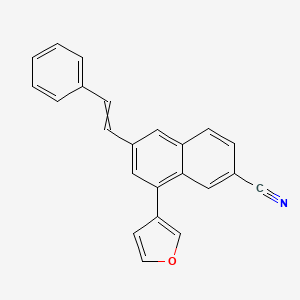
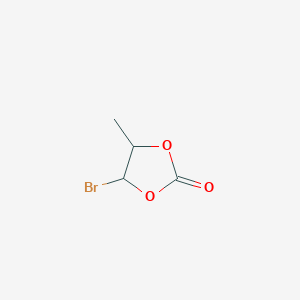
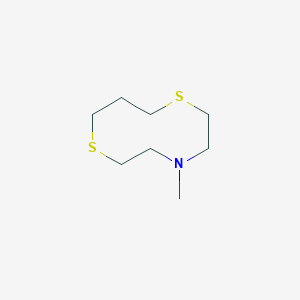
![Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-](/img/structure/B14226471.png)
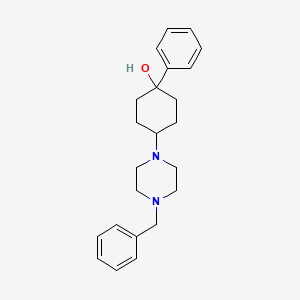
boranyl](/img/structure/B14226482.png)
